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Compound of Interest

Compound Name: N-Oxalylglycine

Cat. No.: B131530 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of

N-Oxalylglycine's (NOG) inhibitory activity against a panel of human 2-oxoglutarate (2OG)

dependent oxygenases, supported by experimental data and detailed protocols.

N-Oxalylglycine (NOG), a structural analogue of 2-oxoglutarate, acts as a broad-spectrum

inhibitor of the diverse family of human 2OG oxygenases. These enzymes play critical roles in

a multitude of cellular processes, including hypoxic response, epigenetic regulation, and

collagen biosynthesis, making them attractive therapeutic targets. This guide provides a

comparative analysis of NOG's selectivity profile, presenting quantitative inhibitory data and

detailed experimental methodologies to aid researchers in their investigations of 2OG

oxygenase function and in the development of more selective inhibitors.

Selectivity Profile of N-Oxalylglycine (NOG)
NOG exhibits a wide range of inhibitory potencies against various human 2OG oxygenases.

The half-maximal inhibitory concentration (IC50) values collated from multiple studies are

presented in the table below. This data highlights the differential sensitivity of these enzymes to

NOG, providing a basis for its use as a tool compound and as a scaffold for the design of more

selective inhibitors.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b131530?utm_src=pdf-interest
https://www.benchchem.com/product/b131530?utm_src=pdf-body
https://www.benchchem.com/product/b131530?utm_src=pdf-body
https://www.benchchem.com/product/b131530?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enzyme Family Enzyme Substrate/Function IC50 (µM)

Hypoxia-Inducible

Factor (HIF)

Hydroxylases

Prolyl Hydroxylase

Domain 1 (PHD1)

Prolyl hydroxylation of

HIF-α
2.1[1]

Prolyl Hydroxylase

Domain 2 (PHD2)

Prolyl hydroxylation of

HIF-α
5.6[1]

Factor Inhibiting HIF

(FIH)

Asparaginyl

hydroxylation of HIF-α
0.36[2]

Jumonji C (JmjC)

Domain-Containing

Histone Demethylases

JMJD2A (KDM4A)
H3K9me3/H3K36me3

demethylation
250[1]

JMJD2C (KDM4C)
H3K9me3/H3K36me3

demethylation
500[1]

JMJD2E (KDM4E)
H3K9me3/H3K36me3

demethylation
24[1]

JMJD6
Lysyl hydroxylation of

splicing factors
>1000

Ten-Eleven

Translocation (TET)

Dioxygenases

TET1 (catalytic

domain)

5-methylcytosine

oxidation
~1-10

TET2 (catalytic

domain)

5-methylcytosine

oxidation
~1-10

TET3 (catalytic

domain)

5-methylcytosine

oxidation
~1-10

Collagen Prolyl-4-

Hydroxylases (C-

P4Hs)

C-P4H
Prolyl-4-hydroxylation

of collagen
Ki of 1.9-7.8

Other 2OG

Oxygenases

γ-butyrobetaine

hydroxylase (BBOX1)
Carnitine biosynthesis Not Potent
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Aspartate/asparagine-

β-hydroxylase (AspH)

Hydroxylation of

aspartate/asparagine
11.1[2]

2-oxoglutarate-

dependent-

demethylase

(OGFOD1)

Ribosomal protein

hydroxylation
Not a potent inhibitor

AlkB Homolog 2

(ALKBH2)

DNA/RNA

demethylation
Not a potent inhibitor

AlkB Homolog 3

(ALKBH3)

DNA/RNA

demethylation
Not a potent inhibitor

Signaling Pathway and Experimental Workflow
Visualizations
To provide a clearer understanding of the biological context and experimental procedures, the

following diagrams were generated using Graphviz.
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Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions, and the point of

inhibition by N-Oxalylglycine.
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Caption: Role of KDM4 histone demethylases in gene regulation and its inhibition by N-
Oxalylglycine.
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Start: Prepare Reaction Mixture
(Enzyme, Peptide Substrate, Cofactors)

Add NOG (or vehicle)
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Caption: General experimental workflow for determining 2OG oxygenase inhibition using

MALDI-TOF Mass Spectrometry.

Detailed Experimental Protocols
MALDI-TOF Mass Spectrometry-Based Assay for 2OG
Oxygenase Activity
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This method directly measures the conversion of a peptide substrate to its hydroxylated

product.

Materials:

Recombinant human 2OG oxygenase

Peptide substrate (specific to the enzyme being assayed)

2-Oxoglutarate (2OG)

Ferrous sulfate (FeSO4)

L-Ascorbic acid

HEPES buffer (or other suitable buffer)

N-Oxalylglycine (NOG) or other inhibitors

Trifluoroacetic acid (TFA) or other quenching agent

α-Cyano-4-hydroxycinnamic acid (CHCA) matrix

MALDI-TOF mass spectrometer

Procedure:

Reaction Setup: Prepare a reaction mixture containing the 2OG oxygenase, peptide

substrate, 2OG, FeSO4, and ascorbic acid in buffer. The final concentrations of each

component should be optimized for the specific enzyme.

Inhibitor Addition: Add NOG (or other inhibitors at various concentrations) or vehicle (e.g.,

DMSO) to the reaction mixture.

Incubation: Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is

in the linear range.

Quenching: Stop the reaction by adding a quenching solution, such as 1% TFA.
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Sample Preparation for MALDI-TOF MS: Mix a small aliquot of the quenched reaction with

the CHCA matrix solution directly on the MALDI target plate. Allow the spots to air dry.

Data Acquisition: Analyze the samples using a MALDI-TOF mass spectrometer in positive

ion mode. Acquire mass spectra to detect the peaks corresponding to the unhydroxylated

substrate and the hydroxylated product.

Data Analysis: Determine the relative peak intensities of the substrate and product. Calculate

the percentage of substrate conversion and then the percentage of inhibition for each

inhibitor concentration. IC50 values can be determined by plotting the percentage of

inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-

response curve.

Formaldehyde Dehydrogenase-Coupled Assay for
Histone Demethylase Activity
This is an indirect assay that measures the formaldehyde produced during the demethylation of

a histone peptide substrate.

Materials:

Recombinant human histone demethylase (e.g., a JMJD family member)

Methylated histone peptide substrate (e.g., H3K9me3)

2-Oxoglutarate (2OG)

Ferrous sulfate (FeSO4)

L-Ascorbic acid

HEPES buffer (or other suitable buffer)

N-Oxalylglycine (NOG) or other inhibitors

Formaldehyde dehydrogenase (FDH)

Nicotinamide adenine dinucleotide (NAD+)
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Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

Reaction Setup: Prepare a reaction mixture containing the histone demethylase, methylated

histone peptide substrate, 2OG, FeSO4, and ascorbic acid in buffer.

Inhibitor Addition: Add NOG (or other inhibitors at various concentrations) or vehicle to the

reaction mixture.

Initiation and Incubation: Initiate the demethylation reaction and incubate at 37°C.

Coupled Reaction: In a separate plate or cuvette, prepare a coupling reaction mixture

containing FDH and NAD+.

Formaldehyde Detection: At various time points, transfer an aliquot of the demethylation

reaction to the coupling reaction mixture. The formaldehyde produced in the first reaction will

be oxidized by FDH, leading to the reduction of NAD+ to NADH.

Data Acquisition: Monitor the increase in absorbance at 340 nm, which corresponds to the

production of NADH.

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance

versus time plots. Determine the percentage of inhibition for each inhibitor concentration and

calculate the IC50 value as described above.

HIF-Prolyl Hydroxylase (PHD) Activity Assay (ELISA-
based)
This assay measures the hydroxylation of a HIF-α peptide, which then allows its recognition by

the von Hippel-Lindau (VHL) protein.

Materials:

Recombinant human PHD enzyme

Biotinylated HIF-α peptide substrate
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2-Oxoglutarate (2OG)

Ferrous sulfate (FeSO4)

L-Ascorbic acid

HEPES buffer (or other suitable buffer)

N-Oxalylglycine (NOG) or other inhibitors

Recombinant VBC (VHL, Elongin B, Elongin C) complex

Streptavidin-coated microplate

Anti-VHL antibody conjugated to an enzyme (e.g., HRP)

Substrate for the conjugated enzyme (e.g., TMB for HRP)

Stop solution

Microplate reader

Procedure:

Plate Coating: Add the biotinylated HIF-α peptide to the wells of a streptavidin-coated

microplate and incubate to allow binding. Wash the wells to remove unbound peptide.

Reaction Setup: Prepare a reaction mixture containing the PHD enzyme, 2OG, FeSO4, and

ascorbic acid in buffer.

Inhibitor Addition: Add NOG (or other inhibitors at various concentrations) or vehicle to the

reaction mixture.

Enzymatic Reaction: Add the reaction mixture to the wells of the microplate and incubate at

37°C to allow for hydroxylation of the immobilized HIF-α peptide.

VHL Binding: After incubation, wash the wells and add the VBC complex. Incubate to allow

binding of the VHL complex to the hydroxylated HIF-α peptide.
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Detection: Wash the wells and add the enzyme-conjugated anti-VHL antibody. Incubate, then

wash again. Add the enzyme substrate and incubate until a color develops.

Data Acquisition: Stop the reaction with a stop solution and measure the absorbance at the

appropriate wavelength using a microplate reader.

Data Analysis: The absorbance is proportional to the amount of hydroxylated peptide.

Calculate the percentage of inhibition for each inhibitor concentration and determine the

IC50 value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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